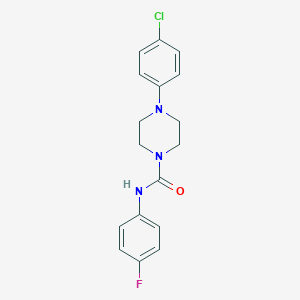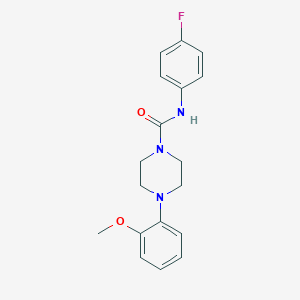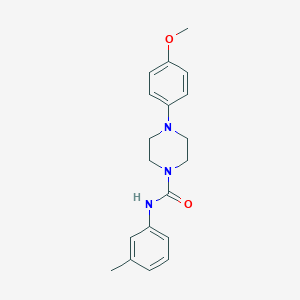![molecular formula C22H18N2O5 B281940 2-({2-[(4-Methoxyanilino)carbonyl]anilino}carbonyl)benzoic acid](/img/structure/B281940.png)
2-({2-[(4-Methoxyanilino)carbonyl]anilino}carbonyl)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-({2-[(4-Methoxyanilino)carbonyl]anilino}carbonyl)benzoic acid, also known as MABA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including drug discovery, biotechnology, and analytical chemistry. MABA is a member of the benzoic acid family and is a white crystalline powder that is soluble in organic solvents.
作用机制
The mechanism of action of 2-({2-[(4-Methoxyanilino)carbonyl]anilino}carbonyl)benzoic acid involves the binding of the compound to the active site of enzymes, thereby inhibiting their activity. This occurs through the formation of a covalent bond between the carbonyl group of 2-({2-[(4-Methoxyanilino)carbonyl]anilino}carbonyl)benzoic acid and the active site of the enzyme.
Biochemical and Physiological Effects
2-({2-[(4-Methoxyanilino)carbonyl]anilino}carbonyl)benzoic acid has been shown to exhibit a range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and exhibit antibacterial activity. Additionally, 2-({2-[(4-Methoxyanilino)carbonyl]anilino}carbonyl)benzoic acid has been shown to have a neuroprotective effect, which could have important implications for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
实验室实验的优点和局限性
One of the main advantages of using 2-({2-[(4-Methoxyanilino)carbonyl]anilino}carbonyl)benzoic acid in lab experiments is its high potency and specificity towards enzymes. This makes it a valuable tool for studying enzyme function and developing enzyme inhibitors. However, one limitation of using 2-({2-[(4-Methoxyanilino)carbonyl]anilino}carbonyl)benzoic acid is its potential toxicity, which requires appropriate safety measures to be taken when handling the compound.
未来方向
There are several future directions for the study of 2-({2-[(4-Methoxyanilino)carbonyl]anilino}carbonyl)benzoic acid. One potential area of research is the development of 2-({2-[(4-Methoxyanilino)carbonyl]anilino}carbonyl)benzoic acid-based enzyme inhibitors for the treatment of cancer and other diseases. Additionally, further studies could be conducted to explore the neuroprotective effects of 2-({2-[(4-Methoxyanilino)carbonyl]anilino}carbonyl)benzoic acid and its potential applications in the treatment of neurodegenerative diseases. Finally, the synthesis of novel derivatives of 2-({2-[(4-Methoxyanilino)carbonyl]anilino}carbonyl)benzoic acid could be explored to improve its potency and selectivity towards enzymes.
合成方法
The synthesis of 2-({2-[(4-Methoxyanilino)carbonyl]anilino}carbonyl)benzoic acid involves the reaction of 4-methoxyaniline with phosgene to form 4-methoxyphenyl isocyanate, which is then reacted with 2-aminobenzoic acid to produce 2-({2-[(4-Methoxyanilino)carbonyl]anilino}carbonyl)benzoic acid. The reaction is typically carried out in a solvent such as dichloromethane or chloroform and requires the use of appropriate safety measures due to the toxic nature of phosgene.
科学研究应用
2-({2-[(4-Methoxyanilino)carbonyl]anilino}carbonyl)benzoic acid has been extensively studied for its potential applications in drug discovery and development. It has been found to exhibit inhibitory activity against a range of enzymes, including carbonic anhydrase, trypsin, and chymotrypsin. This makes it a promising candidate for the development of enzyme inhibitors that could be used to treat various diseases, including cancer and inflammatory disorders.
属性
分子式 |
C22H18N2O5 |
|---|---|
分子量 |
390.4 g/mol |
IUPAC 名称 |
2-[[2-[(4-methoxyphenyl)carbamoyl]phenyl]carbamoyl]benzoic acid |
InChI |
InChI=1S/C22H18N2O5/c1-29-15-12-10-14(11-13-15)23-21(26)18-8-4-5-9-19(18)24-20(25)16-6-2-3-7-17(16)22(27)28/h2-13H,1H3,(H,23,26)(H,24,25)(H,27,28) |
InChI 键 |
UPBLVUJDXARXED-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3C(=O)O |
规范 SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3C(=O)O |
溶解度 |
58.6 [ug/mL] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-benzyl-5-chloro-2-[(4-phenyl-1-piperazinyl)methyl]-1H-benzimidazole](/img/structure/B281857.png)
![N-{4-[4-(4-chlorophenyl)-1-piperazinyl]phenyl}-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]amine](/img/structure/B281858.png)
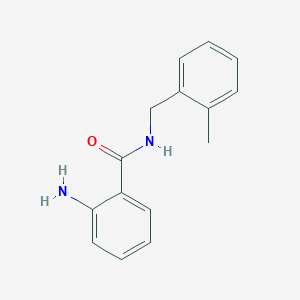
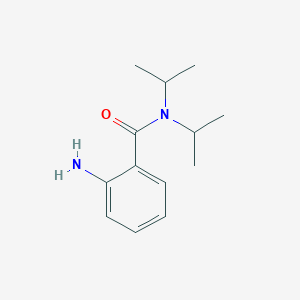
![(Z)-4-[2-(4-ethylpiperazin-4-ium-1-yl)anilino]-4-oxo-3-phenylbut-2-enoate](/img/structure/B281865.png)
![2-{[4-(4-Propylphenyl)-1-piperazinyl]carbonyl}cyclohexanecarboxylic acid](/img/structure/B281867.png)
![4-Oxo-4-[4-(4-propylphenyl)-1-piperazinyl]-2-butenoic acid](/img/structure/B281868.png)
![4-(2-{[4-(4-Isopropylphenyl)-1-piperazinyl]carbonyl}anilino)-4-oxo-2-butenoic acid](/img/structure/B281870.png)
